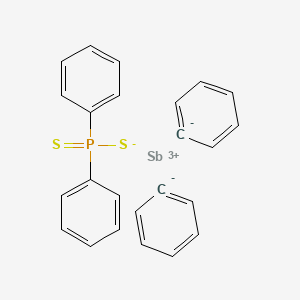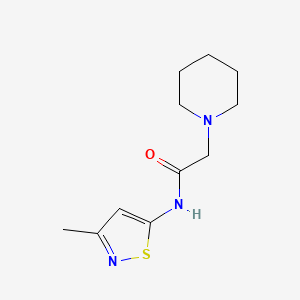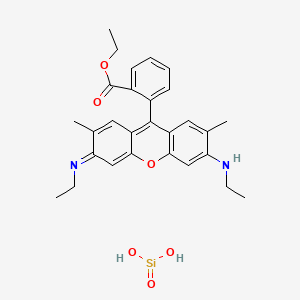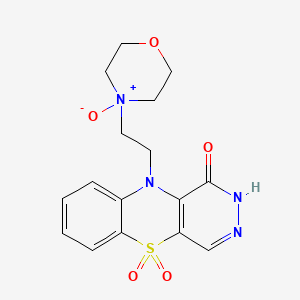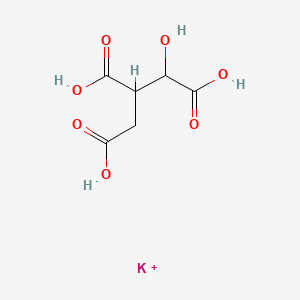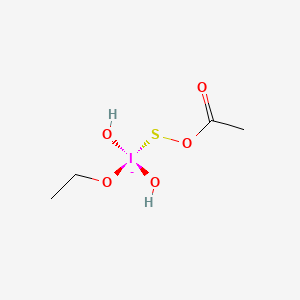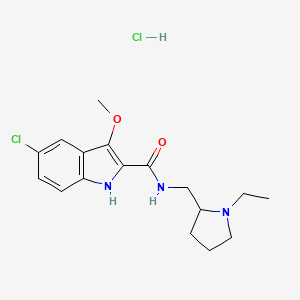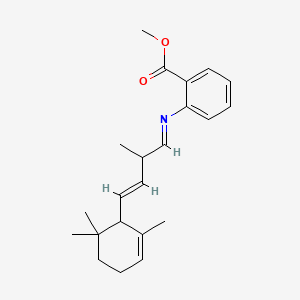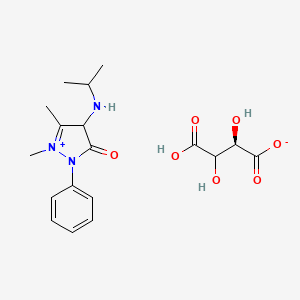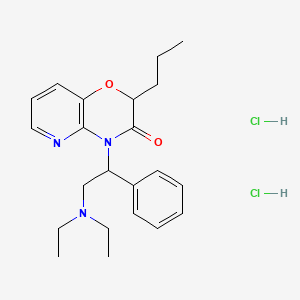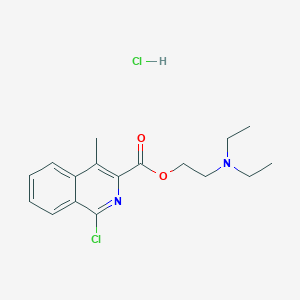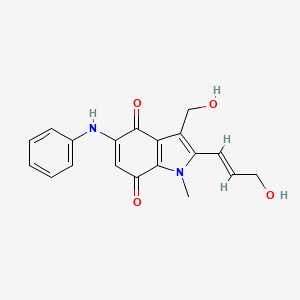
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- is a complex organic compound with a unique structure that includes an indole core, hydroxymethyl, hydroxypropenyl, and phenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the hydroxymethyl and hydroxypropenyl groups through selective functionalization reactions. The phenylamino group is then added via nucleophilic substitution reactions. The final step involves the methylation of the indole nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, quinones, and diols, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Eigenschaften
CAS-Nummer |
185900-88-3 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
5-anilino-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C19H18N2O4/c1-21-15(8-5-9-22)13(11-23)17-18(21)16(24)10-14(19(17)25)20-12-6-3-2-4-7-12/h2-8,10,20,22-23H,9,11H2,1H3/b8-5+ |
InChI-Schlüssel |
SVSXSIFMFHSMQT-VMPITWQZSA-N |
Isomerische SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)/C=C/CO |
Kanonische SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


